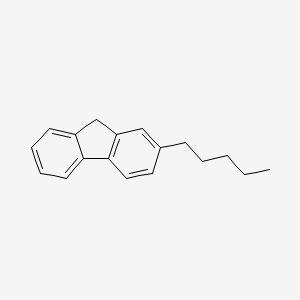![molecular formula C35H46N2 B14614960 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] CAS No. 59854-67-0](/img/structure/B14614960.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two 1-(4-heptylphenyl)methanimine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] typically involves a multi-step process:
Formation of the 2-Methyl-1,4-phenylene Core: This step involves the preparation of the 2-methyl-1,4-phenylene core, which can be synthesized through various aromatic substitution reactions.
Attachment of 1-(4-Heptylphenyl)methanimine Groups: The next step involves the condensation of the 2-methyl-1,4-phenylene core with 1-(4-heptylphenyl)methanimine groups. This is typically achieved through a Schiff base formation reaction, where an aldehyde reacts with an amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential interactions with biological macromolecules and its use in drug delivery systems.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can include:
Binding to Proteins: The imine groups can form reversible covalent bonds with amino acid residues in proteins, affecting their function.
Electron Transfer: The aromatic rings can participate in electron transfer processes, which are crucial in organic electronic applications.
Pathways Involved: The compound can influence various biochemical pathways depending on its specific interactions with biological targets.
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar imine linkages.
N,N’-Bis(4-methylbenzylidene)ethylenediamine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is unique due to its specific combination of a 2-methyl-1,4-phenylene core and 1-(4-heptylphenyl)methanimine groups. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
属性
CAS 编号 |
59854-67-0 |
|---|---|
分子式 |
C35H46N2 |
分子量 |
494.8 g/mol |
IUPAC 名称 |
1-(4-heptylphenyl)-N-[4-[(4-heptylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C35H46N2/c1-4-6-8-10-12-14-30-16-20-32(21-17-30)27-36-34-24-25-35(29(3)26-34)37-28-33-22-18-31(19-23-33)15-13-11-9-7-5-2/h16-28H,4-15H2,1-3H3 |
InChI 键 |
GHRRJFKCSXDEAR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
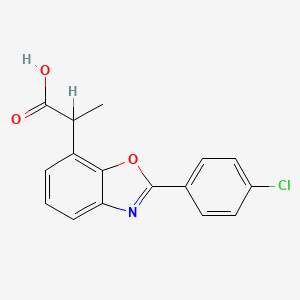
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

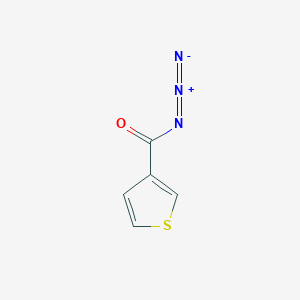

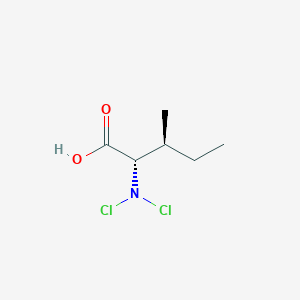

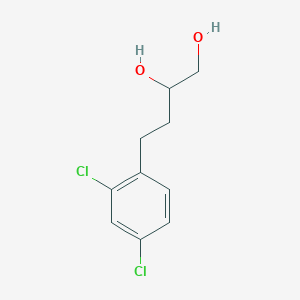
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
